4-bromo-2-fluoro-N-isopropylbenzenesulfonamide
Overview
Description
4-bromo-2-fluoro-N-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H11BrFNO2S and its molecular weight is 296.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Applications
The synthesis of novel N‐([18F]fluoroalkyl)‐N‐nitroso‐4‐methyl‐benzenesulfonamides, including the study of their decomposition in comparison to bromo analogues, highlights the potential of these compounds in the development of new compounds for the 18F-labelling of radiopharmaceuticals. These findings underscore the importance of such compounds in enhancing the stability and reactivity of labelled compounds for medical imaging applications (Schirrmacher et al., 2003).
Crystal Structure Analysis
Research into the crystal structures of 4,4'-disubstituted N-phenylbenzenesulfonamides, including a bromo-substituted variant, has provided valuable insights into the adaptability of crystal packing modes to different molecular shapes. This adaptability is crucial for the development of materials with specific crystalline properties, offering potential applications in the design of advanced materials (Gelbrich, Threlfall, & Hursthouse, 2012).
Photodynamic Therapy
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups demonstrates the potential of these compounds in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, indicating their effectiveness as Type II photosensitizers, which is crucial for the advancement of cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Electrolyte Additives for Lithium-ion Batteries
The use of 4-bromo-2-fluoromethoxybenzene as a novel bi-functional electrolyte additive for lithium-ion batteries showcases the application of bromo-fluoro compounds in enhancing the safety and performance of energy storage devices. This additive contributes to the prevention of overcharging and fire retardancy, without compromising the battery's normal cycle performance (Zhang Qian-y, 2014).
Organic Synthesis and Chemical Properties
Research on the practical synthesis of 2-fluoro-4-bromobiphenyl and its applications in the manufacture of materials like flurbiprofen highlights the role of such compounds in facilitating efficient and cost-effective chemical syntheses. The development of new methodologies for the synthesis of these compounds is essential for the chemical industry and pharmaceutical manufacturing (Qiu et al., 2009).
Mechanism of Action
The bromine and fluorine atoms in “4-bromo-2-fluoro-N-isopropylbenzenesulfonamide” could potentially enhance the compound’s reactivity, making it a good electrophile. This could allow it to form covalent bonds with nucleophilic sites in biological targets .
The pharmacokinetics of a compound depend on its chemical structure and the functional groups it contains. In general, the presence of halogens (like bromine and fluorine) in a compound can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Halogens can increase the lipophilicity of a compound, which can enhance its absorption and distribution within the body. They can also make the compound more resistant to metabolic degradation, which could potentially lead to a longer half-life and increased bioavailability .
The action environment of a compound refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence its activity. For instance, the activity of “this compound” could potentially be influenced by the pH of its environment, as changes in pH can affect the protonation state of the sulfonamide group, which could in turn influence its binding to targets .
Properties
IUPAC Name |
4-bromo-2-fluoro-N-propan-2-ylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMKVTQAEHKWLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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